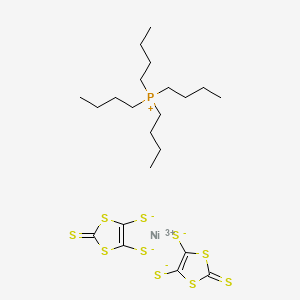

nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium

CAS No.:

Cat. No.: VC16572905

Molecular Formula: C22H36NiPS10

Molecular Weight: 710.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H36NiPS10 |

|---|---|

| Molecular Weight | 710.9 g/mol |

| IUPAC Name | nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylphosphanium |

| Standard InChI | InChI=1S/C16H36P.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 |

| Standard InChI Key | MJMGEZJKYPAWTM-UHFFFAOYSA-J |

| Canonical SMILES | CCCC[P+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3] |

Introduction

Structural and Compositional Characteristics

Molecular Architecture

The compound consists of a nickel(III) ion coordinated to a 2-sulfanylidene-1,3-dithiole-4,5-dithiolate ligand, forming a planar dithiolene complex. The tetrabutylphosphanium cation ([P(C₄H₉)₄]⁺) serves as a counterion to balance the charge. The ligand’s sulfur atoms create a conjugated π-system, enabling delocalized electron density that stabilizes the nickel center in its +3 oxidation state .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₃₆NiPS₁₀ | |

| Molecular Weight | 710.9 g/mol | |

| Oxidation State of Nickel | +3 | |

| Coordination Geometry | Square planar (dithiolene) |

X-ray crystallography of related nickel dithiolenes reveals slight distortions in the Ni-S bond angles (e.g., 6.45° between ligand planes), attributed to steric interactions from the tetrabutylphosphanium group .

Synthesis and Mechanistic Pathways

Proton-Mediated Rearrangement

A key synthesis route involves the 1,4-aryl shift of electron-rich 1,3-dithiole-2-thione derivatives in the presence of perchloric acid. This process proceeds via:

-

Protonation of a hydroxyl group, forming a carbocation stabilized by resonance with the dithiolene π-system.

-

Intramolecular nucleophilic attack by a sulfur atom, leading to ring closure and dehydration.

-

Coordination with nickel salts (e.g., NiCl₂) in the presence of tetrabutylphosphonium bromide, yielding the final complex .

Optimization Conditions

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Temperature: Room temperature to 50°C.

Electrochemical and Spectroscopic Properties

Redox Behavior

Cyclic voltammetry studies show two reversible oxidation waves:

-

First oxidation: −740 mV (vs. Ag/Ag⁺), corresponding to the Ni(III)/Ni(IV) transition.

-

Second oxidation: +110 mV, attributed to ligand-centered processes .

Spectroscopic Analysis

-

UV-Vis Spectroscopy: Absorbance bands at 450–600 nm indicate ligand-to-metal charge transfer (LMCT) transitions.

-

IR Spectroscopy: Stretching vibrations at 1050 cm⁻¹ (C=S) and 750 cm⁻¹ (Ni-S) confirm ligand coordination .

Applications in Materials Science

Molecular Conductors

Nickel dithiolenes are precursors for conductive polymers and organic field-effect transistors (OFETs). The extended π-system in the dithiolene ligand facilitates electron delocalization, enabling charge carrier mobility up to 0.1 cm²/V·s in thin-film devices .

Catalytic Activity

Preliminary studies suggest potential in homogeneous catalysis for C–C bond formation, though further validation is required.

Comparative Analysis with Analogous Complexes

Table 2: Counterion Effects on Nickel Dithiolenes

| Property | Tetrabutylphosphanium Complex | Tetrabutylammonium Complex |

|---|---|---|

| Molecular Formula | C₂₂H₃₆NiPS₁₀ | C₂₂H₃₆NNiS₁₀ |

| Oxidation Potential (Ni³⁺/Ni⁴⁺) | −740 mV | −760 mV |

| Solubility in CH₂Cl₂ | High | Moderate |

| Crystallographic Distortion | 6.45° | 5.20° |

The tetrabutylphosphanium variant exhibits enhanced solubility in nonpolar solvents and marginally higher oxidation potentials compared to its tetrabutylammonium counterpart, likely due to differences in ion-pairing effects .

Challenges and Future Directions

-

Stability Issues: The Ni(III) center is prone to disproportionation under aerobic conditions, necessitating inert atmosphere handling.

-

Device Integration: Improving thin-film morphology for OFET applications remains a hurdle .

-

Catalytic Exploration: Expanding scope to asymmetric synthesis or energy storage systems could unlock new utilities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume